molecular formula C20H17N3O3 B6217338 methyl 3-{[2-(pyridin-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]oxy}benzoate CAS No. 2419446-10-7

methyl 3-{[2-(pyridin-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]oxy}benzoate

Cat. No.: B6217338
CAS No.: 2419446-10-7
M. Wt: 347.4
InChI Key:
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Description

Methyl 3-{[2-(pyridin-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]oxy}benzoate is a complex organic compound that features a pyridine ring, a cyclopenta[d]pyrimidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[2-(pyridin-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]oxy}benzoate typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Cyclopenta[d]pyrimidine Ring Formation: This can be achieved through a cyclization reaction involving a suitable precursor such as a pyrimidine derivative.

    Benzoate Ester Formation: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities such as anti-inflammatory, antiviral, or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 3-{[2-(pyridin-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]oxy}benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{[2-(pyridin-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]oxy}benzoate: can be compared with other pyridine and pyrimidine derivatives.

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also exhibit a wide range of biological activities and are used in medicinal chemistry.

    Benzoate esters: These compounds are commonly used in organic synthesis and as intermediates in the production of pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which provide a versatile platform for further functionalization and application in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

2419446-10-7

Molecular Formula

C20H17N3O3

Molecular Weight

347.4

Purity

95

Origin of Product

United States

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